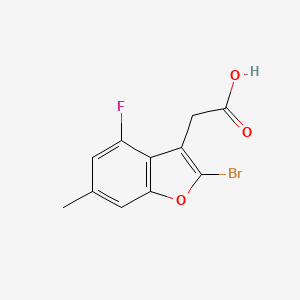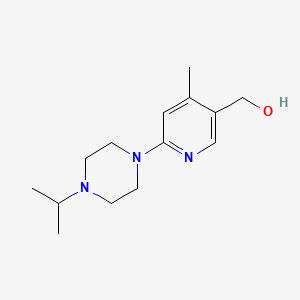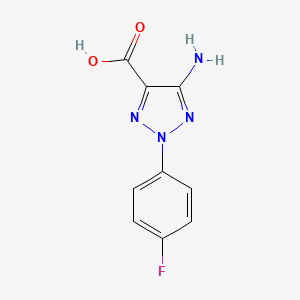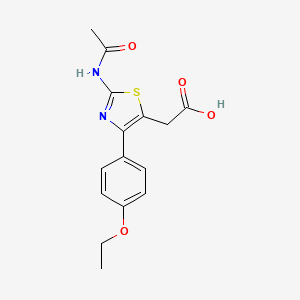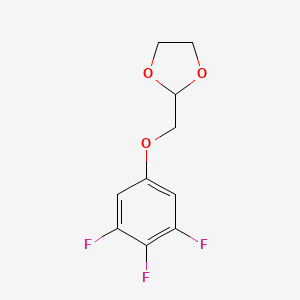
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of chlorine atoms on both the phenyl and pyridine rings makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2-chlorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete thionation and formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)oxazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)imidazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)triazole
Uniqueness
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H8Cl2N2S |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H8Cl2N2S/c15-11-4-2-1-3-10(11)12-8-19-14(18-12)9-5-6-17-13(16)7-9/h1-8H |
Clave InChI |
WAYWXAIXAJQNLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
